molecular formula C11H11N3O2 B8047600 3-(3-Acetamidophenyl)-5-methyl-1,2,4-oxadiazole

3-(3-Acetamidophenyl)-5-methyl-1,2,4-oxadiazole

Cat. No.: B8047600
M. Wt: 217.22 g/mol
InChI Key: BEQZUKJRWYYYFV-UHFFFAOYSA-N
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Description

3-(3-Acetamidophenyl)-5-methyl-1,2,4-oxadiazole is a chemical compound characterized by its unique molecular structure, which includes an oxadiazole ring and an acetamidophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Acetamidophenyl)-5-methyl-1,2,4-oxadiazole typically involves the reaction of 3-acetamidophenol with a suitable reagent to form the oxadiazole ring. Common methods include:

  • Dehydration Reaction: Using a dehydrating agent such as phosphorus oxychloride (POCl3) in the presence of a base like triethylamine.

  • Cyclization Reaction: Cyclization of hydrazides or carboxylic acids with thionyl chloride (SOCl2) or carbonyl diimidazole (CDI).

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve cost-effective production.

Types of Reactions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, in acidic or neutral medium.

  • Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.

  • Substitution: Halides, alkoxides, in polar aprotic solvents like DMF or DMSO.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or alcohols.

  • Reduction: Alcohols, amines, or aldehydes.

  • Substitution: Alkyl halides, ethers, or esters.

Scientific Research Applications

3-(3-Acetamidophenyl)-5-methyl-1,2,4-oxadiazole has diverse applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It interacts with enzymes, receptors, or other biomolecules, leading to biological responses.

  • Pathways Involved: The compound may modulate signaling pathways, such as apoptosis, cell proliferation, or immune responses.

Comparison with Similar Compounds

3-(3-Acetamidophenyl)-5-methyl-1,2,4-oxadiazole is compared with similar compounds to highlight its uniqueness:

  • Similar Compounds: 3-(3-Acetamidophenyl)-1,2,4-oxadiazole, 3-(3-Acetamidophenyl)-5-ethyl-1,2,4-oxadiazole, 3-(3-Acetamidophenyl)-5-phenyl-1,2,4-oxadiazole.

  • Uniqueness: The presence of the methyl group at the 5-position of the oxadiazole ring distinguishes it from other similar compounds, potentially affecting its chemical and biological properties.

Properties

IUPAC Name

N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7(15)12-10-5-3-4-9(6-10)11-13-8(2)16-14-11/h3-6H,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQZUKJRWYYYFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC(=CC=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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